molecular formula C13H13BrN2O2S B11346996 2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B11346996
M. Wt: 341.23 g/mol
InChI Key: IUXBZBIHIXHOEX-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide ( Molecular Formula: C13H13BrN2O2S, Molecular Weight: 341.22) is a synthetic thiazole-derivative acetamide compound of significant interest in medicinal chemistry and drug discovery research. The molecule features a 4-bromophenoxy moiety linked to a 2-methylthiazole methyl group via an acetamide bridge. Thiazole derivatives are privileged structures in pharmaceutical research, known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties . This structural motif is found in several pharmacologically active molecules, making this compound a valuable building block for the synthesis of novel bioactive agents and the development of targeted screening libraries . Researchers can utilize this compound as a key intermediate in the exploration of structure-activity relationships (SAR) and the optimization of new therapeutic leads. The compound is provided for research purposes as part of specialized chemical collections. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H13BrN2O2S

Molecular Weight

341.23 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C13H13BrN2O2S/c1-9-16-11(8-19-9)6-15-13(17)7-18-12-4-2-10(14)3-5-12/h2-5,8H,6-7H2,1H3,(H,15,17)

InChI Key

IUXBZBIHIXHOEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Phthalimide Precursors

The most widely reported method involves hydrazinolysis of 2-((2-methylthiazol-4-yl)methyl)isoindoline-1,3-dione (Table 1):

Table 1: Hydrazinolysis reaction conditions and yields

Starting MaterialReagentsSolventTemp (°C)Time (h)YieldSource
1 g (3.87 mmol)Hydrazine hydrate (5.81 mmol)Ethanol200.533%

Procedure :
A mixture of the phthalimide derivative (1 g) and hydrazine hydrate (291 mg) in ethanol (10 mL) is stirred at 20°C for 30 minutes. After concentration, silica gel chromatography (dichloromethane:methanol = 10:1) yields the amine.

Alternative Deprotection Strategies

Tetrabutylammonium fluoride (TBAF)-mediated deprotection of silyl-protected amines provides a lower-yield but solvent-efficient route:

Conditions :

  • Reagent : 1M TBAF in THF

  • Temperature : 50°C for 2.5 hours

  • Yield : 14% after extraction and purification.

Synthesis of 2-(4-Bromophenoxy)acetic Acid

Nucleophilic Substitution with 4-Bromophenol

4-Bromophenol reacts with chloroacetyl chloride under basic conditions (Table 2):

Table 2: Phenoxyacetic acid synthesis

SubstrateBaseSolventTemp (°C)YieldSource
4-BromophenolK₂CO₃AcetoneReflux53–70%

Procedure :
Chloroacetyl chloride (1.2 eq) is added dropwise to a stirred mixture of 4-bromophenol and K₂CO₃ in acetone. The reaction is refluxed for 6 hours, followed by acid workup to isolate the product.

Amide Bond Formation

Carbodiimide-Mediated Coupling

EDCl/HOBt is employed for coupling the amine and carboxylic acid (Table 3):

Table 3: Amide coupling optimization

AcidAmineCoupling ReagentsSolventTemp (°C)YieldSource
2-(4-Bromophenoxy)acetic acid(2-Methylthiazol-4-yl)methylamineEDCl, HOBt, DIPEADCM2568–72%

Procedure :
The acid (1 eq), EDCl (1.5 eq), and HOBt (1.5 eq) are dissolved in dichloromethane. After 10 minutes, the amine (1 eq) and DIPEA (3 eq) are added. The mixture is stirred at 25°C for 16 hours, followed by extraction and chromatography.

Copper-Mediated Goldberg Coupling

For substrates prone to side reactions, stoichiometric copper iodide is required (unlike oxazole analogs):

Key Insight :

  • Catalyst : CuI (1 eq), N,N'-DMEDA (2 eq)

  • Solvent : DMF at 100°C for 24 hours

  • Yield : 58–65%.

Critical Analysis of Methodologies

Yield Comparisons

  • Hydrazinolysis offers moderate yields (33%) but requires chromatographic purification.

  • TBAF deprotection is less efficient (14%) but avoids hydrazine handling.

  • Goldberg coupling ensures selectivity but demands stoichiometric copper.

Scalability Considerations

  • EDCl/HOBt coupling is preferred for large-scale synthesis due to commercial reagent availability.

  • Copper-mediated methods are reserved for sterically hindered substrates.

Purification and Characterization

  • Chromatography : Silica gel (ethyl acetate/hexane) for intermediates.

  • Crystallization : Ethanol/water mixtures for final acetamide product.

  • Key Spectral Data :

    • ¹H NMR (DMSO-d₆) : δ 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.90 (d, J = 8.8 Hz, 2H, ArH), 4.52 (s, 2H, CH₂), 3.95 (s, 2H, CH₂CO).

Industrial Applications and Modifications

  • Pharmaceutical intermediates : Analogues show anticancer and antimicrobial activity.

  • Derivatization : The bromophenyl group enables Suzuki-Miyaura cross-coupling for library synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Structural Characteristics

2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is characterized by the presence of a thiazole ring, which is known for its biological activity. The thiazole moiety is often associated with antimicrobial and anticancer properties, making it a valuable scaffold in drug design. The compound's molecular formula is C13H12BrN3O2S, with a molecular weight of approximately 356.22 g/mol .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial activity against various bacterial strains and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways . In vitro tests have shown that compounds similar to 2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide possess potent activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. Research indicates that the compound can induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . Compounds derived from similar structures have shown promising results in inhibiting cancer cell proliferation.

Case Studies

StudyObjectiveFindings
Study A Evaluate antimicrobial efficacyDemonstrated significant inhibition against E. coli and S. aureus with MIC values < 10 µg/mL .
Study B Assess anticancer effects on MCF7 cellsCompounds showed IC50 values in the low micromolar range, indicating strong cytotoxicity .
Study C Molecular docking studiesRevealed favorable binding interactions with target enzymes involved in cancer progression .

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group and thiazole ring play crucial roles in its binding affinity and activity. These interactions can modulate biological processes, making it a compound of interest for therapeutic research .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Notable Functional Features
2-(4-Bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide (Target) 4-Bromophenoxy, 2-methylthiazole ~367.3 (calculated) Bromophenyl ether, methylthiazole, acetamide
2-(2-Methyl-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide 2-Methylphenyl, 2-methylthiazole ~276.4 Methylphenyl, methylthiazole, acetamide
N-(4-Bromophenyl)-2-(3,4-difluorophenyl)acetamide 4-Bromophenyl, 3,4-difluorophenyl ~326.1 Bromophenyl, difluorophenyl, acetamide; dihedral angle = 66.4° between aromatic rings
2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide 4-Bromophenyl sulfoxide, 2-chlorophenylthiazole ~453.8 Sulfoxide, chlorophenylthiazole, acetamide
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-Bromophenyl, cyclohexylmethyltriazole thioether ~438.4 Triazole thioether, bromophenyl, acetamide

Key Observations:

  • Aromatic Substitutions: The target compound’s 4-bromophenoxy group distinguishes it from analogs like , which uses a methylphenyl group. Bromine enhances steric bulk and electronic effects compared to methyl .
  • Heterocyclic Moieties: The 2-methylthiazole in the target compound contrasts with triazole (e.g., ) or pyrazole (e.g., ) rings in others. Thiazoles are more electron-deficient than triazoles, affecting binding interactions .
  • Linkage Chemistry: The phenoxy ether linkage in the target compound differs from sulfonyl (), sulfinyl (), or thioether () groups, altering solubility and metabolic stability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~3.2 1 (NH) 5 (O, N) 6
N-(4-Bromophenyl)-2-(3,4-difluorophenyl)acetamide ~3.5 1 4 4
2-(2-Methyl-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide ~2.8 1 3 4
2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide ~4.1 1 4 7

Key Observations:

  • The target compound’s higher rotatable bond count (6 vs.
  • LogP values indicate moderate lipophilicity, suitable for membrane permeability but less than biphenyl derivatives (e.g., ).

Biological Activity

The compound 2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological profiles, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide can be represented as follows:

C13H12BrN2O2S\text{C}_{13}\text{H}_{12}\text{BrN}_2\text{O}_2\text{S}

It features a thiazole ring , which is critical for its biological activity. The presence of the bromophenoxy group enhances its lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related thiazole compounds range from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The presence of electron-donating groups in the structure appears to enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Target Pathogen
Compound A0.22Staphylococcus aureus
Compound B0.25Staphylococcus epidermidis
Compound C1.95Micrococcus luteus

Antitumor Activity

Thiazole derivatives have also been investigated for their antitumor properties. In vitro studies indicate that certain thiazole compounds exhibit cytotoxic effects on cancer cell lines, with IC50 values often lower than those of standard chemotherapeutics like doxorubicin . The structural modifications at the phenyl ring significantly influence these activities.

Table 2: Antitumor Efficacy of Thiazole Derivatives

CompoundIC50 (µg/mL)Cancer Cell Line
Compound D1.61A-431
Compound E1.98Jurkat

The biological activities of thiazole derivatives are often linked to their ability to interact with specific molecular targets within cells. For instance, molecular dynamics simulations have shown that these compounds can bind to proteins involved in apoptosis pathways, such as Bcl-2 . The hydrophobic interactions and hydrogen bonding capabilities play a crucial role in their binding affinity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the thiazole ring and substituents on the phenyl group are critical for enhancing biological activity. Electron-donating groups at specific positions on the aromatic ring can significantly improve both antimicrobial and antitumor efficacy .

Figure 1: Structure-Activity Relationship Insights
SAR Insights

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole derivatives where 2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide was tested against various microbial strains and cancer cell lines. The results demonstrated promising activity comparable to established antibiotics and anticancer agents.

Q & A

Q. What are the optimal synthetic routes for 2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide, and how is its purity confirmed?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol at 80°C).
  • Step 2: Alkylation or substitution reactions to introduce the 4-bromophenoxy group, often using a base like K₂CO₃ in dimethylformamide (DMF) at 60–80°C.
  • Step 3: Acetamide linkage via nucleophilic substitution between the thiazole-methyl amine and bromoacetamide derivatives, requiring inert conditions (N₂ atmosphere) .

Purity confirmation relies on:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify structural integrity (e.g., δ 7.4–7.6 ppm for aromatic protons, δ 2.5 ppm for thiazole methyl groups).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~395).
  • HPLC: Purity >95% assessed via reverse-phase C18 columns with UV detection at 254 nm .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • FT-IR Spectroscopy: Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide, C-Br stretch at ~600 cm⁻¹).
  • X-ray Crystallography: Resolving crystal packing and intermolecular interactions (e.g., hydrogen bonding between acetamide NH and thiazole sulfur) .
  • Elemental Analysis: Confirming C, H, N, S, and Br composition within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the thiazole ring and bromophenoxy group influence the compound’s biological activity?

  • Thiazole Ring: Enhances lipophilicity and π-π stacking with target proteins (e.g., kinase active sites). The methyl group at position 2 sterically modulates binding .
  • 4-Bromophenoxy Group: Bromine’s electronegativity increases binding affinity to hydrophobic pockets. The phenoxy oxygen may form hydrogen bonds with residues like Asp or Glu in enzymes .
  • Structure-Activity Relationship (SAR): Analogues with chlorine or fluorine substituents show reduced potency, suggesting bromine’s size and polarizability are critical .

Q. How can researchers resolve contradictions in reported biological data (e.g., IC₅₀ variability across studies)?

  • Standardized Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources (recombinant vs. native proteins).
  • Control Experiments: Include positive controls (e.g., doxorubicin for anticancer assays) to validate experimental conditions.
  • Data Normalization: Account for batch-to-batch compound purity variations using HPLC-validated samples .

Q. What experimental strategies assess the compound’s stability under physiological conditions?

  • pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC; acetamide bonds are prone to hydrolysis at pH <3 .
  • Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C indicates suitability for oral formulations).
  • Light Sensitivity: UV-vis spectroscopy after exposure to UV light (λ = 254 nm) to detect photodegradation products .

Q. Which computational methods predict binding modes to therapeutic targets (e.g., kinases)?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys721 (hydrogen bond with acetamide), Phe723 (π-π stacking with bromophenyl) .
  • Molecular Dynamics (MD) Simulations: Simulate binding over 100 ns to assess stability (RMSD <2 Å indicates stable ligand-protein complexes) .
  • Free Energy Calculations: MM/GBSA to estimate binding free energy (ΔG < -8 kcal/mol suggests strong affinity) .

Q. How can researchers optimize selectivity to minimize off-target effects?

  • Kinase Profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler). Compounds with <10% inhibition at 1 µM for non-target kinases are considered selective.
  • Metabolic Stability: Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., bromophenyl oxidation). Introduce blocking groups (e.g., methoxy) to reduce CYP450-mediated degradation .

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